Thiazol-5-ylmethanamine hydrochloride

Catalog No.
S767659
CAS No.
131052-46-5
M.F
C4H7ClN2S
M. Wt
150.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazol-5-ylmethanamine hydrochloride

CAS Number

131052-46-5

Product Name

Thiazol-5-ylmethanamine hydrochloride

IUPAC Name

1,3-thiazol-5-ylmethanamine;hydrochloride

Molecular Formula

C4H7ClN2S

Molecular Weight

150.63 g/mol

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H

InChI Key

WZJFBMHEYMPACF-UHFFFAOYSA-N

SMILES

C1=C(SC=N1)CN.Cl

Canonical SMILES

C1=C(SC=[NH+]1)CN.[Cl-]

Thiazol-5-ylmethanamine hydrochloride, also known as 1,3-thiazol-5-ylmethanamine hydrochloride, is a chemical compound with the molecular formula C4H7ClN2SC_4H_7ClN_2S and a molecular weight of approximately 150.63 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water. The compound features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities .

Typical of amines and thiazole derivatives. Some notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its own hydrochloride form.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

These reactions make it a versatile compound in organic synthesis and medicinal chemistry .

Thiazol-5-ylmethanamine hydrochloride exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential effects on various biological targets, including:

  • Antimicrobial Activity: Compounds containing thiazole rings often demonstrate antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties: Some studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
  • Neurological Effects: The compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

Research continues to explore its full range of biological activities and therapeutic potential .

The synthesis of thiazol-5-ylmethanamine hydrochloride typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thiourea.
  • Alkylation: The thiazole derivative is then alkylated using formaldehyde or other suitable alkylating agents to introduce the methanamine group.
  • Hydrochlorination: Finally, the resultant amine is treated with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high purity and yield of the desired product .

Thiazol-5-ylmethanamine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agriculture: The compound may be utilized in developing agrochemicals with fungicidal or herbicidal properties.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.

Its versatility makes it an important compound in both research and industrial applications .

Interaction studies involving thiazol-5-ylmethanamine hydrochloride focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects. Key areas include:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can reveal its pharmacokinetic properties.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes provides insights into its therapeutic potential.

Such studies are crucial for optimizing drug design and improving efficacy while minimizing toxicity .

Several compounds share structural similarities with thiazol-5-ylmethanamine hydrochloride. A comparison highlights its unique features:

Compound NameMolecular FormulaUnique Features
5-AminomethylthiazoleC4H7N2SSimilar structure; different substituents
2-AminothiazoleC3H4N2SLacks the methanamine side chain
1,3-ThiazolidineC4H7NContains a saturated ring structure
ThiazoleC3H3NSBasic thiazole structure without amine group

Thiazol-5-ylmethanamine hydrochloride is distinguished by its specific arrangement of functional groups that enhance its solubility and biological activity compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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